molecular formula C7H5ClO3 B3260265 2-Chloro-3,4-dihydroxybenzaldehyde CAS No. 32864-11-2

2-Chloro-3,4-dihydroxybenzaldehyde

Cat. No. B3260265
CAS RN: 32864-11-2
M. Wt: 172.56 g/mol
InChI Key: YUPJFIXFTKCVSF-UHFFFAOYSA-N
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Description

2-Chloro-3,4-dihydroxybenzaldehyde is a chemical compound with the molecular formula C7H5ClO3 . It has a molecular weight of 172.57 g/mol . This compound is used in chemical synthesis .


Synthesis Analysis

The synthesis of 2-Chloro-3,4-dihydroxybenzaldehyde involves various parameters such as temperature, pH, solvent type (e.g., water or ethanol), and the presence of acid catalysts . It has been used in the preparation of cyclic compounds by reacting with 1,2-diaminocyclohexane to form 2-(2’-chloroethyl)cyclohexanone .


Molecular Structure Analysis

The molecular structure of 2-Chloro-3,4-dihydroxybenzaldehyde consists of 7 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms . The InChI string representation of its structure is InChI=1S/C7H5ClO3/c8-6-4(3-9)1-2-5(10)7(6)11/h1-3,10-11H .


Chemical Reactions Analysis

2-Chloro-3,4-dihydroxybenzaldehyde is an electrophilic aldehyde that undergoes oxidation reactions with nucleophiles. It has been shown to react with nucleophiles such as amines and thiols .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-3,4-dihydroxybenzaldehyde include a molecular weight of 172.56 g/mol, a XLogP3-AA value of 1.3, hydrogen bond donor count of 2, hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 171.9927217 g/mol .

Scientific Research Applications

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Chlorinated 3,4-dihydroxybenzaldehydes have been analyzed using 1H, 13C, and 17O NMR spectroscopy. This analysis provides insights into their chemical structure and behavior in different environments, especially highlighting the properties of phenolate anions in aqueous alkaline solutions (Kolehmainen et al., 1995).

Electrocatalytic Applications

  • Electrocatalysis and Biosensors : Electropolymerized films of dihydroxybenzaldehyde isomers, including 2-Chloro-3,4-dihydroxybenzaldehyde, demonstrate catalytic activity in the electrooxidation of NADH. This property is crucial for designing biosensors based on dehydrogenase enzymatic activities (Pariente et al., 1994).

Chromatographic Separation

  • Gas-Liquid Chromatographic Analyses : Chlorinated 4-hydroxybenzaldehydes, including the 2-Chloro variant, have been separated using non-polar SE-30 capillary columns. This methodology is significant for analyzing complex mixtures and understanding the effects of chlorine substitution on retention behavior (Korhonen & Knuutinen, 1984).

Biomedical Applications

  • Collagen Modification and Hydrogel Fabrication : 3,4-Dihydroxybenzaldehyde, a related compound, has been used to modify collagen and create hydrogels. This application is significant in biomedical fields for creating materials with enhanced thermal stability and biocompatibility (Duan et al., 2018).

Electrochemical Applications

  • Electrochemical Oxidation Studies : The electrochemical oxidation of compounds like 3,4-dihydroxybenzaldehyde in different environments has been studied, providing insights into the electro-methoxylation reaction and its potential applications (Nematollahi & Golabi, 2000).

Safety and Hazards

The safety data sheet indicates that 2-Chloro-3,4-dihydroxybenzaldehyde may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-chloro-3,4-dihydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO3/c8-6-4(3-9)1-2-5(10)7(6)11/h1-3,10-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPJFIXFTKCVSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)Cl)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60908331
Record name 2-Chloro-3,4-dihydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60908331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3,4-dihydroxybenzaldehyde

CAS RN

103339-64-6
Record name 2-Chloro-3,4-dihydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60908331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Chloro-3-hydroxy-4-methoxybenzaldehyde is treated with hydrogen bromide to give 2-chloro-3,4-dihydroxybenzaldehyde which is converted to the methylenedioxy derivative with dibromoethane as described above. The product is condensed with nitromethane and the resulting nitroethylene reduced to give the phenethylamine. This compound is condensed with p-methoxystyrene oxide to give the α-hydroxyphenethylamine intermediate which is treated with an excess of trifluoroacetic acid at room temperature for 18 hours to give 6-chloro-7,8-methylenedioxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine. This compound is split using boron trichloride as described above to give 6-chloro-7,8-dihydroxy-1-p-methoxyphenyl-2,3,4,5-tetrahydro-1H-3-benzazepine.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a stirred solution of 25 g. (0.134 m.) of 2-chloroisovanillin in 80 ml. of methylene chloride at 0°C. is added dropwise 19 ml. (0.2 m.) of boron tribromide and the mixture is stirred at 25°C. for 3 hours. Methanol (100 ml.) is added and the solution is concentrated to give 2-chloroprotocatechualdehyde, m.p. 193°-195°C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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